An In-depth Technical Guide to 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6)
An In-depth Technical Guide to 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block in modern organic synthesis. With its unique trifunctionalized aromatic core, this compound offers a strategic entry point for the synthesis of complex molecules, particularly in the realms of pharmaceutical discovery and advanced material science. This document delves into its core properties, synthesis, reactivity, and safe handling, offering field-proven insights to unlock its full potential in research and development.
Core Molecular Characteristics
5-Amino-4-bromo-2-fluorobenzonitrile is a substituted benzonitrile featuring an amino, a bromo, and a fluoro group, which collectively impart a distinct reactivity profile.[1] Its structural attributes make it a valuable intermediate for introducing a fluorinated, bromo-functionalized aminobenzonitrile moiety into larger molecular frameworks.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties is paramount for the effective utilization and characterization of 5-Amino-4-bromo-2-fluorobenzonitrile in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 893615-28-6 | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2][3] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | Multiple supplier listings |
| Purity | Typically ≥97% | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | Multiple supplier listings |
Strategic Synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile
The multi-step synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile is a testament to the principles of regioselective aromatic functionalization. The general and most logical synthetic approach commences with a commercially available fluorinated starting material, followed by a sequence of electrophilic aromatic substitution and reduction reactions.
A plausible and commonly referenced synthetic pathway involves three key transformations:
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Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable 2-fluorobenzonitrile precursor.
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Nitration: Subsequent installation of a nitro group, which serves as a precursor to the desired amino functionality.
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Reduction: Conversion of the nitro group to the final amino group to yield the target molecule.
Caption: General synthetic pathway to 5-Amino-4-bromo-2-fluorobenzonitrile.
Exemplary Synthetic Protocol
Step 1: Bromination of 2-Fluorobenzonitrile
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Rationale: To a solution of 2-fluorobenzonitrile in a suitable solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction and enhance regioselectivity. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the brominated intermediate.
Step 2: Nitration of the Brominated Intermediate
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Rationale: The brominated 2-fluorobenzonitrile is carefully added to a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, at a controlled low temperature to prevent over-nitration and side reactions. The strongly acidic conditions facilitate the electrophilic substitution of a nitro group onto the aromatic ring.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated nitro-compound is filtered, washed with water until neutral, and dried.
Step 3: Reduction of the Nitro Group
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Rationale: The nitro-intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common choices for this transformation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The reaction proceeds until the complete conversion of the nitro group to an amino group is observed by TLC.
-
Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For chemical reduction, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to afford pure 5-Amino-4-bromo-2-fluorobenzonitrile.
Reactivity and Application in Synthesis
The synthetic utility of 5-Amino-4-bromo-2-fluorobenzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, making it a powerful building block for the synthesis of complex molecules.[1]
Caption: Reactivity map of 5-Amino-4-bromo-2-fluorobenzonitrile's functional groups.
Key Transformations and Applications
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions.[1]
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Suzuki Coupling: Reaction with boronic acids or their esters allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines provides access to diverse diaryl amines.[5][6]
-
Heck Reaction: Reaction with alkenes can be utilized to form new carbon-carbon bonds.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, where the fluorine atom can be displaced by various nucleophiles under appropriate conditions.[1]
-
Modifications of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of transformations (e.g., Sandmeyer reaction).
-
Transformations of the Nitrile Group: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide, further expanding the synthetic possibilities.
Role in Drug Discovery and Material Science
The unique substitution pattern of 5-Amino-4-bromo-2-fluorobenzonitrile makes it a valuable precursor in the synthesis of biologically active compounds and functional materials.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various drug candidates.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide points for further molecular elaboration to optimize pharmacological properties. It is a building block for protein degrader molecules.[2]
-
Organic Electronics: This compound is utilized in the development of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs).[1] The electronic properties conferred by the fluoro and nitrile groups can be fine-tuned through subsequent chemical modifications to create materials with desired optoelectronic characteristics.
Safety and Handling
As with any halogenated and nitrile-containing aromatic compound, 5-Amino-4-bromo-2-fluorobenzonitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
While a specific Safety Data Sheet (SDS) for CAS 893615-28-6 is not widely available, data from closely related isomers suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][8]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth.
In all cases of exposure, seek medical attention.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[8]
Conclusion
5-Amino-4-bromo-2-fluorobenzonitrile is a strategically important building block for organic synthesis. Its trifunctionalized nature allows for a diverse range of chemical transformations, providing a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.
References
-
Chemcia. 5-Amino-4-bromo-2-fluoro-benzonitrile. [Link]
-
CP Lab Safety. (2024). 5-Amino-4-bromo-2-fluorobenzonitrile, min 98%, 1 gram. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
LookChem. BENZONITRILE, 5-AMINO-4-BROMO-2-FLUORO. [Link]
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]
-
YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Technical Disclosure Commons. (2025, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]
- Google Patents. WO2006052936A2 - Compounds and compositions as protein kinase inhibitors.
- Google Patents. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
-
IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
Sources
- 1. Buy 5-Amino-4-bromo-2-fluorobenzonitrile | 893615-28-6 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-Amino-4-bromo-2-fluorobenzonitrile 97% | CAS: 893615-28-6 | AChemBlock [achemblock.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
